molecular formula C20H24N2O2 B4416459 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- CAS No. 853752-65-5

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-

Cat. No.: B4416459
CAS No.: 853752-65-5
M. Wt: 324.4 g/mol
InChI Key: BELAYOLXTUUOTM-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is a benzimidazole derivative characterized by a hydroxylmethyl group at the 2-position and a phenoxyethyl substituent at the 1-position. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and development due to the benzimidazole scaffold’s versatility in binding biological targets .

Key physical properties of the parent compound, 1H-Benzimidazole-2-methanol, include a melting point of 170–175°C, a boiling point of 268.75°C (estimated), and moderate lipophilicity (logP ≈ 2.58) .

Properties

IUPAC Name

[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)12-19(16)24-11-10-22-18-7-5-4-6-17(18)21-20(22)13-23/h4-9,12,14,23H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAYOLXTUUOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145001
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853752-65-5
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853752-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl halide.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxyethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Several studies have highlighted the potential of benzimidazole derivatives in cancer treatment. For instance, a series of N-alkylated 1H-benzimidazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. Compound 2g exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong activity compared to other derivatives . The mechanism often involves interference with tubulin polymerization, a critical process in cell division .

2. Antimicrobial Properties
Benzimidazole derivatives have also shown promising antimicrobial activity. A study reported that certain compounds displayed minimal inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus and methicillin-resistant strains . These compounds can disrupt bacterial cell walls or inhibit essential enzymes, making them effective against a range of pathogens.

3. Antiparasitic Effects
Research indicates that benzimidazole derivatives possess significant antiparasitic properties. For example, new hydrazones derived from benzimidazole exhibited potent anthelmintic activity against Trichinella spiralis larvae . The ability of these compounds to interfere with tubulin polymerization is crucial for their antiparasitic action.

Comparative Data Table

Mechanism of Action

The mechanism of action for 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites, potentially inhibiting or activating biological pathways. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Functional Group Variations at the 2-Position

  • 2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39): The replacement of the hydroxymethyl group with a chloromethyl group increases electrophilicity, enabling nucleophilic substitution reactions. This enhances utility in synthesizing alkylated derivatives but may reduce metabolic stability due to higher reactivity .
  • Benzimidazole-2-carboxylic Acids (40–46) :
    Oxidation of the hydroxymethyl group yields carboxylic acids, which exhibit stronger acidity (pKa ~4–5) and ionic character. This modification is advantageous for salt formation but may limit blood-brain barrier penetration .

    • Key difference : The hydroxymethyl group in the target compound balances polarity and lipophilicity, making it more suitable for oral bioavailability.

Substitutions at the 1-Position

  • 1-Methyl-2-(methylthio)-1H-benzimidazole (3a): The methylthio group at the 2-position enhances lipophilicity (logP ≈ 3.1), while the 1-methyl group reduces steric hindrance. Such compounds are often explored for antimicrobial activity .
  • 1-Benzyl-2-phenyl-1H-benzimidazoles: Bulky aryl groups at both 1- and 2-positions (e.g., 1-benzyl-2-phenyl) improve thermal stability but may hinder solubility. These derivatives are studied for analgesic properties . Key difference: The target compound’s phenoxyethyl group offers a flexible linker, possibly improving conformational adaptability for receptor binding.

Halogen and Sulfur-Containing Derivatives

  • The methoxyphenyl group contributes to π-π stacking interactions . Key difference: The target compound lacks halogens but incorporates a branched alkylphenoxy group, which may reduce toxicity risks associated with halogenated compounds.
  • 5-Methyl-2-(phenethylthio)-1H-benzimidazole (637322-86-2): The thioether linkage improves resistance to oxidation compared to ethers. Phenethylthio groups are associated with enhanced binding to sulfur-recognizing enzymes . Key difference: The target compound’s ether linkage (phenoxyethyl) offers metabolic stability advantages over thioethers, which are prone to enzymatic oxidation.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 2-(Chloromethyl)-1H-benzimidazole 1-Benzyl-2-phenyl-1H-benzimidazole
Molecular Weight ~340–360 g/mol (estimated) ~168 g/mol ~285 g/mol
Melting Point >200°C (predicted) 120–125°C 180–185°C
logP ~3.0–3.5 (estimated) ~2.1 ~3.8
Solubility Moderate (due to hydroxymethyl) Low (chloromethyl) Low (bulky aryl groups)
Metabolic Stability High (ether linkage resists oxidation) Low (reactive chloromethyl) Moderate (stable aryl groups)

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- has garnered attention due to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various alkyl and aryl groups. The structural characterization is often performed using techniques such as NMR spectroscopy, FTIR, and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported at 8 µg/mL and 4 µg/mL respectively . Additionally, it has demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anticancer Activity

Research indicates that certain benzimidazole derivatives exhibit antiproliferative effects against cancer cell lines. In particular, compounds similar to 1H-Benzimidazole-2-methanol have been evaluated for their cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), showing promising results in inhibiting cell proliferation .

The biological activity of 1H-Benzimidazole-2-methanol is attributed to its ability to interact with specific molecular targets within microbial cells. It may inhibit nucleic acid synthesis or interfere with protein synthesis, leading to cell death in susceptible organisms . The precise molecular mechanisms are still under investigation but may involve binding to enzymes or receptors critical for microbial survival.

Study 1: Antimicrobial Efficacy

In a comparative study, 1H-Benzimidazole-2-methanol was tested alongside standard antibiotics. The results indicated that while it was less potent than amikacin against certain bacterial strains, it still exhibited effective antimicrobial properties, particularly in resistant strains .

Study 2: Anticancer Potential

Another study focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. The results revealed that compounds structurally similar to 1H-Benzimidazole-2-methanol displayed significant cytotoxicity with LC50 values comparable to established chemotherapeutics .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialStreptococcus faecalis4
AntifungalCandida albicans64
AntifungalAspergillus niger64
CytotoxicMDA-MB-231 (breast cancer)LC50: TBD

Q & A

Q. How can researchers align their work on benzimidazole derivatives with existing pharmacological theories?

  • Methodological Answer : Link studies to frameworks such as:
  • Bioisosterism : Design derivatives mimicking natural nucleotides (e.g., replacing ribose with benzimidazole) to exploit DNA interaction mechanisms .
  • Receptor-ligand interaction models : Use crystallographic data of target proteins (e.g., tubulin) to rationalize substituent effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-

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